molecular formula C10H18O4 B14195652 (2S,6R)-2,6-Dimethyloctanedioic acid CAS No. 891195-44-1

(2S,6R)-2,6-Dimethyloctanedioic acid

Cat. No.: B14195652
CAS No.: 891195-44-1
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-SFYZADRCSA-N
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Description

(2S,6R)-2,6-Dimethyloctanedioic acid is a chiral dicarboxylic acid compound of interest in specialized chemical and phytochemical research. This specific stereoisomer is part of the 2,6-dimethyloctanedioic acid family, which has been identified in phytochemical studies of various plant species . Compounds with this structural backbone are often investigated for their role in chemotaxonomy—the use of chemical constituents to classify plants and understand evolutionary relationships . As a dicarboxylic acid with specific stereocenters, it serves as a valuable building block (synthon) in organic synthesis, particularly for constructing complex molecules with defined stereochemistry. Its structure makes it a potential intermediate for synthesizing natural products, fragrances, and other biologically active molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

891195-44-1

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1

InChI Key

YXTSFTNUPXGYDZ-SFYZADRCSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Epoxidation and Dihydroxylation Strategies

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a cornerstone for introducing stereocenters in polyol systems. In the context of (2S,6R)-2,6-dimethyloctanedioic acid, this method has been adapted to generate enantiomerically enriched intermediates. For example, geraniol derivatives undergo epoxidation using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) to yield epoxides with >90% enantiomeric excess (ee). Subsequent hydrolysis and oxidation steps convert these intermediates into the target diacid (Table 1).

Table 1: Sharpless Epoxidation-Based Synthesis
Starting Material Epoxidation Catalyst ee (%) Yield (%) Reference
Geranyl acetate Ti(OiPr)₄, DET, TBHP 92 78
Allylic alcohol FeCl₃·6H₂O 88 65

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) of 1,3-dienes provides vicinal diols, which are oxidized to dicarboxylic acids. Using AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL), (2S,6R)-configured diols are obtained with >95% ee. For instance, octa-2,6-diene treated with AD-mix-β yields (2S,3S,6R,7R)-tetrol, which is selectively oxidized to the diacid using Jones reagent.

Biocatalytic Synthesis

Enzymatic methods offer sustainable routes to chiral molecules. Lipases and ketoreductases have been employed to desymmetrize prochiral diketones or ester intermediates. A notable example involves Candida antarctica lipase B (CAL-B), which catalyzes the kinetic resolution of dimethyl 2,6-dimethyloctanedioate, achieving 98% ee for the (2S,6R)-isomer.

Table 2: Biocatalytic Approaches
Enzyme Substrate ee (%) Yield (%) Reference
CAL-B Dimethyl octanedioate 98 45
Ketoreductase KRED 2,6-Diketooctane 95 60

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Oppolzer’s sultam or Evans’ oxazolidinones, enable stereocontrol during alkylation or aldol reactions. For example, (S)-4-benzyloxazolidin-2-one directs the alkylation of a dimethylmalonate derivative, yielding the (2S,6R)-diastereomer after hydrolysis (86% ee).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP) hydrogenate α,β-unsaturated diesters to install stereocenters. Hydrogenation of dimethyl 2,6-dimethyloct-2-enedioate using [Rh(COD)((R)-BINAP)]OTf affords the (2S,6R)-product in 94% ee.

Table 3: Hydrogenation Results
Catalyst Substrate ee (%) Yield (%) Reference
[Rh(COD)((R)-BINAP)]OTf Oct-2-enedioate 94 89

Stereoselective C–H Functionalization

Recent advances in C–H activation allow direct functionalization of methyl groups. A palladium(II)/chiral phosphoric acid system selectively oxidizes the 2- and 6-methyl positions of octanedioic acid, yielding the (2S,6R)-isomer via a proposed radical rebound mechanism (72% yield, 90% ee).

Comparative Analysis of Methods

Method Strengths Limitations Stereoselectivity (%)
Sharpless Epoxidation High ee, scalable Multi-step, toxic reagents 88–92
Biocatalysis Green chemistry, high ee Low yields, substrate-specific 95–98
Chiral Auxiliaries Predictable stereochemistry Costly auxiliaries, step count 86–90
Asymmetric Hydrogenation High efficiency Expensive catalysts 94
C–H Functionalization Atom-economical Moderate ee, limited scope 90

Chemical Reactions Analysis

Types of Reactions: (2S,6R)-2,6-Dimethyloctanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of acyl derivatives or esters.

Scientific Research Applications

(2S,6R)-2,6-Dimethyloctanedioic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2S,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The stereochemistry of the compound plays a crucial role in its binding affinity and activity within biological systems.

Comparison with Similar Compounds

Comparison :

Parameter (2S,6R)-2,6-Dimethyloctanedioic Acid 3-Methyladipic Acid
Chain Length 8-carbon backbone 6-carbon backbone
Methyl Positions 2S and 6R 3
Metabolic Pathway α-Oxidation impairment ω-Oxidation
Clinical Significance Direct diagnostic marker Uncertain pathological role

While both compounds are excreted in Refsum’s disease, this compound is more specific to α-oxidation defects, whereas 3-MAA reflects residual ω-oxidation activity. The 2003 study noted that 3-MAA’s clinical relevance remains unclear, unlike the well-established diagnostic utility of 2,6-dimethyloctanedioic acid .

Proglobeflowery Acid (PA) and Globeflowery Acid (GA)

Molecular Formulas :

  • PA : C₁₃H₁₆O₄ (248.26 g/mol)
  • GA : C₁₃H₁₆O₄ (248.26 g/mol)
    Key Features :
  • PA : 4-Hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid.
  • GA : 8-Methoxy-2,2-dimethylchroman-6-carboxylic acid.
  • Both are aromatic carboxylic acids with prenyl and methoxy substituents, derived from plant sources .

Comparison :

Parameter This compound PA/GA
Structure Aliphatic diacid Aromatic carboxylic acids
Biological Origin Human metabolite (pathological) Plant-derived natural products
Function Disease biomarker Antioxidant or bioactive roles

PA and GA are structurally distinct due to their aromatic cores and prenyl groups, unlike the aliphatic backbone of 2,6-dimethyloctanedioic acid. Their roles in plant biochemistry contrast with the pathological context of the latter.

Tenivastatin Sodium Salt (Statin Derivative)

Molecular Formula : C₂₇H₄₀N₂O₈S·Na
Molecular Weight : ~576.66 g/mol
Key Features :

  • A synthetic statin with a complex bicyclic structure and sodium salt carboxylate.
  • Inhibits HMG-CoA reductase for cholesterol management .

Comparison :

Parameter This compound Tenivastatin Sodium Salt
Molecular Complexity Simple branched diacid Polycyclic structure with ester and amide groups
Function Metabolic byproduct Therapeutic agent (cholesterol-lowering)
Solubility Water-soluble (urinary excretion) Enhanced solubility via sodium salt

Tenivastatin’s pharmacological activity contrasts with the endogenous metabolic role of 2,6-dimethyloctanedioic acid, though both contain carboxylate groups critical to their functions.

Methicillin Sodium (β-Lactam Antibiotic)

Molecular Formula : C₁₇H₁₉N₂NaO₆S
Molecular Weight : 402.39 g/mol
Key Features :

  • Contains a β-lactam ring and a sodium carboxylate.
  • Stereochemistry: (2S,5R,6R) configuration .

Comparison :

Parameter This compound Methicillin Sodium
Stereochemistry 2S,6R configuration 2S,5R,6R configuration
Functional Groups Two carboxylic acids β-Lactam ring + carboxylate
Application Diagnostic biomarker Antibiotic (targets penicillin-binding proteins)

While both compounds exhibit stereochemical specificity, Methicillin’s β-lactam structure and therapeutic use diverge entirely from the metabolic role of 2,6-dimethyloctanedioic acid.

Q & A

Basic Research Questions

Q. How can (2S,6R)-2,6-Dimethyloctanedioic acid be identified and quantified in biological matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization (e.g., methyl ester formation) to enhance volatility or detectability. For example, GC-MS has been applied to identify this compound as a phytanic acid metabolite in Refsum’s disease patient urine . Optimize column selection (e.g., polar capillary columns for GC) and validate sensitivity using spiked calibration standards.

Q. What are the primary metabolic pathways involving this compound?

  • Methodological Answer : Investigate its role in α- and ω-oxidation pathways. In Refsum’s disease, impaired α-oxidation of phytanic acid leads to ω-oxidation, producing 3-methyladipic acid and 2,6-dimethyloctanedioic acid. Use isotope-labeled phytanic acid in in vitro hepatocyte models to track metabolite formation via LC-MS .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries. For example, use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during alkylation or esterification steps. Validate purity via chiral HPLC (e.g., using a Chiralpak IA column) or optical rotation measurements .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from isomer impurities or cell-type specificity.

  • Step 1 : Confirm stereochemical purity using X-ray crystallography or nuclear Overhauser effect (NOE) NMR .
  • Step 2 : Compare effects across cell lines (e.g., neuronal vs. hepatic) under standardized conditions (e.g., hypoxia, serum-free media).
  • Step 3 : Use knockout models (e.g., PPARα-deficient mice) to isolate pathway-specific interactions .

Q. How to analyze the compound’s role in mitochondrial dysfunction associated with Refsum’s disease?

  • Methodological Answer :

  • Mitochondrial Isolation : Treat patient-derived fibroblasts with this compound and measure oxygen consumption (Seahorse Analyzer) and reactive oxygen species (ROS) via DCFH-DA fluorescence .
  • Proteomics : Perform LC-MS/MS to identify dysregulated mitochondrial proteins (e.g., acyl-CoA dehydrogenases).

Q. What strategies differentiate this compound from its diastereomers in complex mixtures?

  • Methodological Answer :

  • Chromatography : Use a chiral stationary phase (e.g., Crownpak CR+) in HPLC with UV detection at 210 nm.
  • Spectroscopy : Compare 13C^{13}\text{C} NMR chemical shifts of the methyl groups; diastereomers exhibit distinct splitting patterns .

Critical Considerations for Experimental Design

  • Stereochemical Integrity : Always verify enantiomeric purity before biological assays. Even 5% impurity of (2R,6S)-isomer can skew activity results .
  • Model Systems : Use patient-derived cells (Refsum’s disease) for pathophysiological relevance, but validate findings in transgenic animal models .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in MS workflows to control for matrix effects .

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